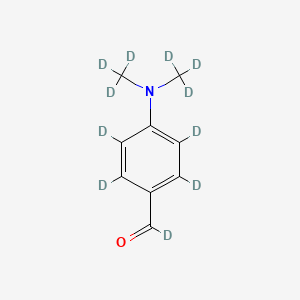
4-(Dimethylamino)benzaldehyde-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)benzaldehyde-d11 is a deuterated form of 4-(Dimethylamino)benzaldehyde, which is an organic compound containing both amine and aldehyde functional groups. The deuterium labeling (d11) is used to trace the compound in various chemical reactions and studies. This compound is known for its use in Ehrlich’s reagent and Kovac’s reagent, which are employed to test for indoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde-d11 typically involves the deuteration of 4-(Dimethylamino)benzaldehyde. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors in industrial production, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)benzaldehyde-d11 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-(Dimethylamino)benzoic acid.
Reduction: 4-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)benzaldehyde-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of Schiff bases and other derivatives.
Biology: Employed in the detection of indoles in biological samples.
Medicine: Utilized in the development of diagnostic reagents and therapeutic agents.
Industry: Applied in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)benzaldehyde-d11 involves its interaction with various molecular targets. In the case of Ehrlich’s reagent, the compound acts as a strong electrophile, reacting with the electron-rich 2-position of indole rings to form a colored adduct. This reaction is used to detect the presence of indole alkaloids in samples.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: The non-deuterated form of the compound.
4-(Dimethylamino)cinnamaldehyde: A similar compound with a cinnamaldehyde group.
4-(Dimethylamino)benzoic acid: The oxidized form of the compound.
Uniqueness
The deuterated form, 4-(Dimethylamino)benzaldehyde-d11, is unique due to its use in tracing and studying chemical reactions. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
[4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriophenyl]-deuteriomethanone |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D |
Clave InChI |
BGNGWHSBYQYVRX-JFZRXOORSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















